Cyclobutyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Description
Cyclobutyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a spirocyclic compound featuring a central 6,8-dioxa-2-azaspiro[3.5]nonane core. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring conformationally constrained ligands.
Properties
IUPAC Name |
cyclobutyl-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2)16-8-13(9-17-12)6-14(7-13)11(15)10-4-3-5-10/h10H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJINPSTGAOJSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3CCC3)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by functionalization to introduce the cyclobutyl and methanone groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler hydrocarbons.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds with spirocyclic structures, such as Cyclobutyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone, exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various pathogenic bacteria and fungi. For instance, structural modifications have led to enhanced activity against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting its potential as a lead compound for developing new antimicrobial agents .
Mechanisms of Action
The compound's biological activity is attributed to its interaction with specific molecular targets within microbial cells. These interactions can disrupt essential biochemical pathways, leading to cell death or inhibition of growth. Further investigations into its mechanism of action are ongoing to better understand how it can be optimized for therapeutic use .
Materials Science
Polymeric Applications
Due to its unique chemical structure, this compound can be utilized as a building block in the synthesis of novel polymers. Its spirocyclic nature allows for the introduction of rigidity and functional diversity into polymer chains, potentially leading to materials with enhanced mechanical properties and thermal stability. This application is particularly relevant in developing high-performance materials for industrial uses .
Biochemical Research
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes that play crucial roles in various biochemical pathways. By modulating enzyme activity, this compound could serve as a valuable tool in biochemical research aimed at understanding metabolic processes or developing enzyme inhibitors for therapeutic purposes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Cyclobutyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs with Modified Aliphatic Substituents
Compound: 2-Cyclopentyl-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone (PubChem)
- Key Difference : Cyclopentyl vs. cyclobutyl group.
- Solubility: Increased hydrophobicity due to the larger aliphatic ring may reduce aqueous solubility relative to the cyclobutyl analog.
- Synthesis : Likely follows similar pathways, such as nucleophilic substitution or coupling reactions, but starting with cyclopentyl precursors .
Bicyclic Nitrogen-Containing Compounds
Compound: 3-Cyclopropanmethyl-7-(3-ethoxypropyl)-3,7-diazabicyclo[3.3.1]nonane ()
- Key Differences: Core Structure: Bicyclo[3.3.1]nonane vs. spiro[3.5]nonane. Functional Groups: Two nitrogen atoms (3,7-diaza) vs. one nitrogen and two oxygen atoms (6,8-dioxa-2-aza).
- Properties :
- Solubility : The β-cyclodextrin complex in (C₅₈H₁₀₀N₂O₃₆) enhances aqueous solubility, unlike the target compound, which lacks such derivatization .
- Biological Activity : Diazabicyclo derivatives often exhibit enhanced receptor binding due to nitrogen lone pairs, whereas the spiro-dioxa-aza system may prioritize hydrogen-bonding interactions.
Methanone Derivatives with Heterocyclic Moieties
Compounds :
- 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)
- 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) ()
- Key Differences: Heterocycles: Pyrazole-thiophene vs. spiro-dioxa-aza systems. Substituents: Amino, hydroxy, and cyano/carboxylate groups introduce polarity and hydrogen-bonding capacity.
- Synthesis: Both target and compounds utilize 1,4-dioxane and triethylamine, but the latter involves sulfur and malononitrile/ethyl cyanoacetate for thiophene ring formation .
Data Table: Comparative Analysis
Research Findings and Implications
- Spiro vs. Bicyclic Systems: The spiro[3.5]nonane core in the target compound offers conformational rigidity advantageous for enzyme inhibition, whereas bicyclo[3.3.1]nonane derivatives () prioritize solubility via cyclodextrin complexation .
- Substituent Effects : Cycloalkyl groups (cyclopentyl vs. cyclobutyl) modulate steric and electronic profiles, impacting target selectivity. Smaller rings (e.g., cyclobutyl) may enhance metabolic stability .
- Synthetic Strategies: Methanone derivatives across studies share nucleophilic acyl substitution pathways, but heterocyclic systems () require additional steps for ring construction .
Biological Activity
Cyclobutyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₉N₁O₅
- Molecular Weight : 273.33 g/mol
The spirocyclic framework contributes to its unique binding interactions with biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways.
- Receptor Binding : It may interact with specific receptors, leading to modulation of signaling pathways.
- Cellular Processes : Changes in cellular processes such as apoptosis and proliferation have been observed in studies involving similar compounds.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Activity : Research has demonstrated that derivatives of the spirocyclic structure exhibit significant anticancer properties. For instance, a study highlighted the ability of similar compounds to inhibit cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Antimicrobial Properties : A recent investigation into the antimicrobial efficacy of spirocyclic compounds revealed that they possess activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
- Enzyme Inhibition Studies : Specific studies focused on the inhibition of cyclin-dependent kinases (CDKs) by spirocyclic derivatives showed promising results, indicating their potential use in cancer therapies targeting cell cycle regulation .
- Neuroprotective Effects : The compound has also been evaluated for neuroprotective effects against oxidative stress-induced damage in neuronal cells, showcasing its potential in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
